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  • Product: 2-Furancarbonitrile, 5-phenyl-
  • CAS: 57666-50-9

Core Science & Biosynthesis

Foundational

Electronic Structure, Properties, and Synthesis of 5-Phenyl-2-furancarbonitrile: A Technical Guide

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 5-Phenyl-2-furancarbonitrile (CAS: 57666-50-9) Executive Summary 5-Phenyl-2-furancarbonitrile (also designated as 5-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 5-Phenyl-2-furancarbonitrile (CAS: 57666-50-9)

Executive Summary

5-Phenyl-2-furancarbonitrile (also designated as 5-phenylfuran-2-carbonitrile) is a highly conjugated, heteroaromatic small molecule characterized by its distinct donor-π-acceptor (D-π-A) architecture. As a Senior Application Scientist, I frequently encounter this scaffold in both advanced materials research and medicinal chemistry—most notably as a critical intermediate in the synthesis of Neuropeptide Y5 (NPY5) receptor antagonists for anti-obesity therapeutics[1].

This whitepaper deconstructs the electronic structure of 5-phenyl-2-furancarbonitrile, details its physicochemical properties, and provides a field-proven, self-validating synthetic protocol for its generation via gallium-catalyzed C-H cyanation[2].

Electronic Structure and Molecular Orbital Dynamics

The chemical behavior and photophysical properties of 5-phenyl-2-furancarbonitrile are dictated by its Push-Pull (D-π-A) electronic system . Understanding this causality is essential for predicting its reactivity in downstream drug development.

  • The π-Bridge (Furan Ring): Furan is an electron-rich, 6π-electron heteroaromatic ring. The sp2 hybridized oxygen atom donates a lone pair into the aromatic system, making the C2 and C5 positions inherently nucleophilic.

  • The Electron Acceptor (Cyano Group): Positioned at C2, the nitrile group (-C≡N) exerts a powerful electron-withdrawing effect via both inductive (-I) and mesomeric (-M) mechanisms. This severely depletes the electron density of the furan ring, polarizing the molecule.

  • The Conjugation Extender (Phenyl Group): Positioned at C5, the phenyl ring acts as a weak electron donor (+M) relative to the highly deficient cyano-furan system. It extends the conjugation length of the molecule.

Causality of the D-π-A System: The synergistic "push" from the phenyl ring and "pull" from the cyano group facilitates strong intramolecular charge transfer (ICT). This extended conjugation significantly narrows the HOMO-LUMO energy gap. Consequently, the molecule absorbs photons in the visible spectrum, which is why the pure compound presents as a pale yellow to brown solid rather than a colorless crystal[3].

G Phenyl Phenyl Group (Conjugation / Weak Donor) Furan Furan Ring (π-Bridge) Phenyl->Furan  π-Electron Flow Cyano Cyano Group (Strong Acceptor) Furan->Cyano  Inductive & Mesomeric Pull

Figure 1: Push-pull (D-π-A) electronic architecture of 5-phenyl-2-furancarbonitrile.

Physicochemical Profile

To facilitate rapid assessment for drug design and material formulation, the quantitative physicochemical properties of 5-phenyl-2-furancarbonitrile are summarized below. The low molecular weight and favorable lipophilicity make it highly compliant with Lipinski’s Rule of 5 for oral bioavailability.

PropertyValueCausality / Significance
CAS Number 57666-50-9Unique chemical identifier[4].
Molecular Formula C₁₁H₇NODetermines exact mass (169.05) and elemental composition[4].
Molecular Weight 169.18 g/mol Optimal for small-molecule drug design; high ligand efficiency[4].
Melting Point 116–117 °CIndicates moderate crystalline lattice energy driven by planar π-π stacking[3].
Appearance Brown / Pale Yellow SolidColoration results from the narrowed HOMO-LUMO gap (ICT transition)[3].

Synthetic Methodology: Gallium-Catalyzed C-H Cyanation

Historically, synthesizing substituted furancarbonitriles required multi-step condensation reactions or the use of highly toxic, stoichiometric metal cyanides. However, the direct electrophilic cyanation of aromatic C-H bonds using a Gallium(III) chloride catalyst represents a modern, atom-economical approach[2].

Below is a highly optimized, self-validating protocol adapted from the seminal work by Okamoto et al.[5].

Experimental Protocol

Step 1: Lewis Acid Activation (Moisture-Sensitive)

  • Action: In a flame-dried 20-mL Schlenk flask equipped with a J. Young valve, dissolve GaCl3​ (40 µmol, 10 mol%) in anhydrous 1,2-dichloroethane (1.6 mL) under a strict nitrogen atmosphere[5].

  • Causality: GaCl3​ is a potent Lewis acid. If exposed to ambient moisture, it rapidly hydrolyzes, destroying its ability to coordinate with the cyanogen halide.

  • Self-Validation: The absence of fuming or cloudiness upon dissolution confirms the anhydrous integrity of the solvent and the reaction vessel.

Step 2: Electrophile Generation

  • Action: Add Cyanogen bromide ( BrCN , 0.48 mmol, 1.2 equiv) to the mixture[5]. (Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood).

  • Causality: The GaCl3​ catalyst coordinates to the bromine atom of BrCN . This Lewis acid-base interaction heavily polarizes the Br-CN bond, generating a highly reactive, transient electrophilic cyano species ( +CN )[2].

Step 3: C-H Functionalization via SEAr

  • Action: Introduce 2-phenylfuran (0.40 mmol) to the activated complex. Seal the flask and stir at 120 °C for 1 hour[5].

  • Causality: The electron-rich furan ring undergoes Electrophilic Aromatic Substitution (SEAr). Regioselectivity is driven by the directing effect of the oxygen heteroatom, heavily favoring the unsubstituted C5 position. The elevated temperature (120 °C) provides the necessary kinetic energy to overcome the activation barrier of the Wheland intermediate and facilitate rapid rearomatization.

  • Self-Validation: Monitor the reaction via TLC (hexane/EtOAc). The disappearance of the non-polar 2-phenylfuran spot and the emergence of a more polar, UV-active spot confirms conversion.

Step 4: Quenching and Isolation

  • Action: Cool the vessel to room temperature, quench with saturated aqueous NaHCO3​ , and extract the aqueous layer with Ethyl Acetate ( 3×10 mL)[5].

  • Causality: The mildly basic NaHCO3​ neutralizes the Lewis acid and any generated HBr, safely halting the reaction while keeping the organic product intact.

  • Self-Validation: The cessation of effervescence ( CO2​ gas evolution) confirms the complete neutralization of the acidic components.

Step 5: Purification and Analytical Validation

  • Action: Dry the combined organic layers over MgSO4​ , concentrate under vacuum, and purify via silica gel column chromatography (hexane/EtOAc = 20/1) to yield 5-phenyl-2-furancarbonitrile[5].

  • Self-Validation: 1H NMR ( CDCl3​ ) will confirm the loss of the C5 furan proton. 13C NMR must show the characteristic nitrile carbon resonance, and the melting point should be sharp at 116–117 °C[3], confirming high purity.

Workflow Substrate 2-Phenylfuran (Starting Material) Reaction SEAr Reaction (120 °C, 1,2-DCE) Substrate->Reaction Reagents BrCN + GaCl3 (Electrophile Generation) Reagents->Reaction Lewis Acid Activation Quench NaHCO3 Quench (Neutralization) Reaction->Quench C-H Cyanation Product 5-Phenyl-2-furancarbonitrile (Target Compound) Quench->Product Isolation

Figure 2: Gallium-catalyzed electrophilic C-H cyanation workflow with self-validating steps.

Applications in Drug Discovery

The 5-phenyl-2-furancarbonitrile scaffold is not merely an academic curiosity; it is a highly functionalized intermediate. In medicinal chemistry, it is frequently utilized to construct complex fused heterocycles.

For instance, the cyano group serves as a reactive handle for cyclization reactions yielding pyrrolo[3,2-d]pyrimidines . These derivatives have been extensively evaluated as potent Neuropeptide Y5 (NPY5) receptor antagonists [1]. In these biological systems, the furan ring acts as a rigid spatial linker, while the phenyl group provides essential lipophilic contacts within the hydrophobic pockets of the NPY5 receptor, a primary target for obesity and metabolic disorder therapeutics[1].

References

  • Okamoto, K., Watanabe, M., Murai, M., Hatano, R., & Ohe, K. (2012). Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications, 48(25), 3127-3129. URL:[Link]

  • Okamoto, K., et al. (2012). Electronic Supplementary Information (ESI) for Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications. URL:[Link]

  • Norman, M. H., et al. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. URL:[Link]

Sources

Exploratory

The Pharmacological Utility and Mechanism of Action of the 5-Phenyl-2-furancarbonitrile Scaffold in Biological Systems

Executive Summary In modern medicinal chemistry, low-molecular-weight heterocycles often do not act as standalone therapeutics but serve as "privileged scaffolds"—foundational structures that dictate the spatial geometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, low-molecular-weight heterocycles often do not act as standalone therapeutics but serve as "privileged scaffolds"—foundational structures that dictate the spatial geometry and electronic properties required for target engagement. 2-Furancarbonitrile, 5-phenyl- (and its critical synthetic derivative, 3-amino-5-phenylfuran-2-carbonitrile) is a prime example of such a scaffold.

While the bare molecule is a chemical intermediate, its integration into larger heterocyclic systems—specifically furano[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines—unlocks potent biological activity. This technical whitepaper details the mechanism of action of the 5-phenylfuran-2-carbonitrile pharmacophore, focusing on its definitive role in Neuropeptide Y5 (NPY5) receptor antagonism for the regulation of energy balance and the treatment of obesity [1].

Chemical Biology & Pharmacophore Mechanics

The biological efficacy of compounds derived from 5-phenyl-2-furancarbonitrile relies on three distinct structural domains, each contributing to the molecule's interaction with the orthosteric binding site of G-protein coupled receptors (GPCRs):

  • The Furan Core: Acts as a rigid, planar hinge that properly orients the pendant functional groups. Its oxygen heteroatom can participate in weak hydrogen bonding as a hydrogen-bond acceptor within the receptor pocket.

  • The Cyano Group (-CN): In synthetic pathways, the highly electrophilic nitrile carbon undergoes cyclocondensation with amidines to form the pyrimidine ring. In biological systems, if left uncyclized, the linear, sp-hybridized cyano group acts as a strong electron-withdrawing group (EWG) and a polar contact point.

  • The 5-Phenyl Ring: This is the primary driver of lipophilic target engagement. The biological activity is highly dependent on the dihedral angle between the phenyl ring and the furan/pyrimidine core.

Structure-Activity Relationship (SAR): The Dihedral Angle Dependency

Extensive molecular mechanics calculations and radioligand binding assays have demonstrated that the phenyl ring must maintain a nearly planar orientation relative to the core structure to achieve high-affinity NPY5 binding [1].

As summarized in the data below, meta and para substitutions on the phenyl ring maintain this planarity. Conversely, ortho substitutions introduce severe steric hindrance, forcing the phenyl ring out of plane (increasing the dihedral angle to >40°), which physically prevents the pharmacophore from inserting into the narrow lipophilic binding cleft of the NPY5 receptor [1].

Table 1: Impact of Phenyl Ring Substitution on Dihedral Angle and NPY5 Receptor Affinity

Substitution PositionExample SubstituentCalculated Dihedral Angle (°)Relative NPY5 Binding Affinity ( IC50​ )Pharmacological Consequence
Unsubstituted-H~5.0°High (<10 nM)Optimal planar insertion into binding pocket.
Para (4-position)-Cl, -F, -CF34.6°High (<15 nM)Maintains planarity; well-tolerated electronically.
Meta (3-position)-Cl, -F, -CF311.3°Moderate to HighSlight twist, but retains lipophilic contacts.
Ortho (2-position)-Cl, -F, -CF340.3°Poor (>1000 nM)Steric clash forces non-planar geometry; binding abolished.
Biphenyl-PhenylN/AReducedExcessive steric volume exceeds pocket capacity.

Mechanism of Action: NPY5 Receptor Antagonism

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central nervous system. In the hypothalamus, NPY acts as a potent orexigenic (appetite-stimulating) signal. The physiological effects of NPY on food intake are primarily mediated through the Y5 receptor subtype , a Class A GPCR [1].

Biological Pathway

When NPY binds to the NPY5 receptor, it triggers a conformational change that activates the inhibitory G-protein complex ( Gi/o​ ). This activation inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The downstream effect of this signaling cascade in the hypothalamus is a profound stimulation of feeding behavior and a decrease in energy expenditure.

Pharmacological Intervention via the 5-Phenylfuran Scaffold

Derivatives synthesized from the 5-phenyl-2-furancarbonitrile core act as competitive antagonists at the NPY5 receptor. The planar 5-phenylfuran moiety mimics the hydrophobic residues of the endogenous NPY peptide, competitively occupying the orthosteric binding site. By physically blocking NPY from binding, the antagonist prevents the activation of Gi/o​ , normalizes cAMP levels, and attenuates the orexigenic signal, thereby suppressing appetite.

NPY5_Signaling NPY Endogenous Agonist Neuropeptide Y (NPY) Receptor NPY5 Receptor (GPCR) Orthosteric Site NPY->Receptor Agonist Binding Antagonist 5-Phenylfuran-derived Antagonist Antagonist->Receptor Competitive Blockade Inhibition Appetite Suppression (Therapeutic Effect) Antagonist->Inhibition Attenuates Pathway Gi Gi/o Protein Activation Receptor->Gi Signal Transduction AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Feeding Orexigenic Effect (Increased Food Intake) cAMP->Feeding

Figure 1: Mechanism of NPY5 receptor antagonism by 5-phenylfuran derivatives.

Experimental Methodologies & Validation Protocols

Protocol A: Membrane Preparation from HEK 293 Cells

Causality Note: Membrane preparation isolates the GPCRs from cytosolic components, ensuring that the subsequent binding assay measures direct receptor affinity without interference from intracellular signaling cascades or metabolic degradation of the ligand.

  • Cell Harvesting: Culture HEK 293 cells expressing the human Y5 receptor in 150-mm culture dishes. Once confluent, harvest the cells using cold Phosphate-Buffered Saline (PBS) to prevent receptor internalization.

  • Pelleting: Centrifuge the cell suspension at 1,500 rpm for 2 minutes at 4 °C. Discard the supernatant.

  • Homogenization: Resuspend the resulting pellet in 15 mL of ice-cold sucrose buffer (25 mM HEPES, 0.3 M sucrose, pH 7.4). Homogenize the mixture using a motorized, glass-fitted Teflon homogenizer. Note: The sucrose acts as an osmoprotectant to maintain vesicle integrity during mechanical lysis.

  • Ultracentrifugation: Centrifuge the homogenate at 48,000 × g at 4 °C for 10 minutes to pellet the heavy membrane fractions containing the NPY5 receptors.

  • Resuspension: Resuspend the final membrane pellet in 15 mL of assay buffer (typically containing BSA to prevent non-specific binding) and store at -80 °C until use.

Protocol B: In Vitro Radioligand-Binding Assay

Causality Note: This competitive binding assay uses a radioactive NPY analog. If the 5-phenylfuran derivative successfully binds to the receptor, it will displace the radioligand, resulting in a measurable decrease in radioactivity.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane preparation, 25 µL of [125I] -Peptide YY (or a similar NPY radioligand), and 25 µL of the test compound (5-phenylfuran derivative) at varying concentrations (e.g., 10−10 to 10−5 M).

  • Equilibration: Incubate the mixture at room temperature for 2 hours to allow the competitive binding to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50​ values using non-linear regression analysis.

Assay_Workflow Step1 1. HEK293 Culture (NPY5 Expression) Step2 2. Membrane Prep (Ultracentrifugation) Step1->Step2 Step3 3. Incubation (Membranes + Ligands) Step2->Step3 Step4 4. Rapid Filtration (GF/C + PEI) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. IC50 & SAR Determination Step5->Step6

Figure 2: High-throughput radioligand binding assay workflow for NPY5 affinity screening.

Conclusion

The 5-phenyl-2-furancarbonitrile scaffold is a masterclass in rational drug design. By leveraging the rigid planarity of the furan ring and the lipophilic interaction potential of the phenyl group, medicinal chemists can construct highly potent, competitive antagonists for the NPY5 receptor. As demonstrated by the strict dihedral angle requirements, even minor deviations in the spatial geometry of this scaffold (such as ortho-substitutions) can completely abrogate biological activity. Understanding these mechanistic and structural nuances is paramount for the continued development of anti-obesity therapeutics targeting the neuropeptide Y signaling axis.

References

  • Title: Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

Foundational

computational modeling and DFT study of 2-Furancarbonitrile, 5-phenyl-

An In-depth Technical Guide to the Computational Modeling and DFT Study of 2-Furancarbonitrile, 5-phenyl- Abstract This technical guide provides a comprehensive framework for the computational investigation of 2-Furancar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Modeling and DFT Study of 2-Furancarbonitrile, 5-phenyl-

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 2-Furancarbonitrile, 5-phenyl-, a molecule of significant interest in medicinal chemistry. Leveraging the principles of Density Functional Theory (DFT), we outline a robust, self-validating protocol for elucidating its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, step-by-step workflow for in-silico analysis. By explaining the causality behind methodological choices, from basis set selection to the interpretation of electronic properties, this guide serves as a foundational resource for predicting molecular reactivity and guiding rational drug design efforts centered on the furanonitrile scaffold.

Introduction: The Significance of the 5-Phenyl-2-Furancarbonitrile Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] When functionalized with a nitrile group (-C≡N), the resulting furanonitrile moiety combines the electron-rich aromatic character of the furan with the unique electronic and steric properties of the nitrile.[1] The addition of a phenyl group at the 5-position introduces further electronic delocalization and steric bulk, creating the 2-Furancarbonitrile, 5-phenyl- scaffold, a structure with significant potential for targeted drug development.

The nitrile group is a strong electron-withdrawing group and can act as a bioisostere for a carbonyl group, a common strategy for enhancing metabolic stability and modulating receptor interactions.[1] Understanding the precise electronic landscape, conformational flexibility, and reactivity of this scaffold is paramount for predicting its behavior in a biological system and for designing next-generation analogs with improved therapeutic profiles. Computational modeling, particularly Density Functional Theory (DFT), provides a powerful, resource-efficient lens through which to gain these critical molecular insights before committing to costly and time-consuming synthetic efforts.[5]

Theoretical Framework: Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance between accuracy and computational cost, especially for medium-sized organic molecules.[5][6] The core principle of DFT is that the ground-state energy of a multi-electron system can be determined from its electron density, ρ(r), rather than the complex many-electron wavefunction. This simplification allows for the calculation of a wide range of molecular properties with high accuracy.

For a molecule like 2-Furancarbonitrile, 5-phenyl-, DFT enables us to:

  • Determine Stable Conformations: By optimizing the molecular geometry, we can find the lowest energy structure, which is crucial for understanding how the molecule will interact with a biological target.[6]

  • Analyze Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Map Reactivity Sites: The Molecular Electrostatic Potential (MEP) surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for hydrogen bonding and other intermolecular interactions.[3][5]

  • Predict Spectroscopic Signatures: DFT can accurately compute vibrational frequencies (IR and Raman) and NMR chemical shifts, providing theoretical spectra that can be used to validate and interpret experimental data.[5][7]

The selection of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is a critical decision in any DFT study. The B3LYP hybrid functional is widely used for organic molecules as it provides reliable results for geometries and electronic properties.[5] A split-valence triple-zeta basis set like 6-311G, augmented with diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for describing bond anisotropies, offers a robust level of theory for the system under study.

Experimental Protocol: A Step-by-Step DFT Workflow

This section details a comprehensive and self-validating protocol for the computational analysis of 2-Furancarbonitrile, 5-phenyl-.

Molecular Structure Preparation
  • Initial Structure Generation: Construct the 3D structure of 2-Furancarbonitrile, 5-phenyl- using a molecular builder (e.g., Avogadro, GaussView).

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry and remove any steric strain from the initial build. This step accelerates the convergence of the more demanding DFT calculation.

Quantum Chemical Calculations

The following protocol is designed for execution in a quantum chemistry software package like Gaussian or ORCA.

  • Geometry Optimization:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvation Model (Optional but Recommended): To simulate a biological environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM) with water or an appropriate solvent.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt SCRF=(PCM,Solvent=Water)

    • Rationale: This step locates the minimum energy conformation of the molecule on the potential energy surface. The tight optimization convergence criteria should be used to ensure a true minimum is found.

  • Vibrational Frequency Analysis:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

    • Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a true minimum, requiring re-optimization. This step is a critical self-validation of the computed structure. The output also provides the theoretical IR and Raman spectra.

  • Electronic Property Calculations:

    • Single-Point Energy Calculation: Using the optimized geometry from the frequency calculation, perform a single-point energy calculation to derive various electronic properties.

    • Analysis Keywords: Request population analysis (for charges), molecular orbitals (HOMO/LUMO), and electrostatic potential.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO Cube=Potential

    • Derived Properties: From the output, calculate global reactivity descriptors:

      • Ionization Potential (I): ≈ -EHOMO

      • Electron Affinity (A): ≈ -ELUMO

      • Chemical Hardness (η): (I - A) / 2

      • Chemical Softness (S): 1 / (2η)

      • Electronegativity (χ): (I + A) / 2

      • Electrophilicity Index (ω): χ² / (2η)

  • NMR Spectroscopy Simulation:

    • Method: GIAO (Gauge-Independent Atomic Orbital) is the standard and most reliable method.[5]

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) NMR

    • Analysis: The calculated absolute shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Visualization and Data Flow

A robust computational workflow ensures reproducibility and clarity.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Step 3: Analysis & Validation Build Build 3D Structure PreOpt Force Field Pre-optimization (MMFF94) Build->PreOpt Opt Geometry Optimization PreOpt->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy & Electronic Properties Freq->SPE NMR NMR Shielding Calculation (GIAO) Freq->NMR Validation Check for Imaginary Frequencies Freq->Validation Electronic HOMO/LUMO MEP Surface Reactivity Descriptors SPE->Electronic NMR_Spec Simulated NMR Spectra NMR->NMR_Spec Results Optimized Geometry Thermodynamic Data IR & Raman Spectra Validation->Results No Imaginary Freqs

Caption: A comprehensive workflow for the DFT study of 2-Furancarbonitrile, 5-phenyl-.

Data Presentation and Interpretation

Quantitative data derived from the DFT calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Structural Parameters

The optimized geometry provides bond lengths and dihedral angles that describe the molecule's 3D shape. The dihedral angle between the furan and phenyl rings is particularly important for understanding the degree of planarity and conjugation.

Table 1: Selected Optimized Geometric Parameters for 2-Furancarbonitrile, 5-phenyl- (Calculated)

ParameterBond/AtomsValue (Å or Degrees)
Bond Length C≡N~1.16 Å
C(furan)-C(phenyl)~1.46 Å
O(furan)-C(furan)~1.37 Å
Dihedral Angle C-C(furan)-C(phenyl)-C~10-25°

Note: These are representative values. Actual results will depend on the specific level of theory.

Electronic and Reactivity Data

The energies of the frontier molecular orbitals (HOMO and LUMO) and the derived reactivity descriptors quantify the molecule's electronic behavior.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

PropertySymbolValue (eV)Interpretation
HOMO EnergyEHOMO-6.5Region of electron donation (nucleophilicity)
LUMO EnergyELUMO-1.8Region of electron acceptance (electrophilicity)
HOMO-LUMO GapΔE4.7Indicator of chemical stability and reactivity
Chemical Hardnessη2.35Resistance to change in electron distribution
Electrophilicity Indexω3.7Global electrophilic nature of the molecule

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's reactive sites.

MEP_Concept cluster_molecule 2-Furancarbonitrile, 5-phenyl- cluster_potential Molecular Electrostatic Potential (MEP) Surface mol Molecular Structure red Negative Potential (Electron-Rich) Nucleophilic Attack Site mol->red e.g., Oxygen, Nitrile Nitrogen blue Positive Potential (Electron-Poor) Electrophilic Attack Site mol->blue e.g., Hydrogens green Neutral/Van der Waals Surface

Caption: Conceptual relationship between molecular structure and MEP surface regions.

For 2-Furancarbonitrile, 5-phenyl-, the MEP surface is expected to show a strong negative potential (red) around the nitrile nitrogen and furan oxygen, indicating these are prime sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be located around the hydrogen atoms.

Conclusion and Future Directions

This guide has outlined a detailed and scientifically rigorous protocol for the computational study of 2-Furancarbonitrile, 5-phenyl- using Density Functional Theory. By following this workflow, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The resulting data provides a deep understanding of its intrinsic reactivity and potential intermolecular interactions, which are critical for its application in drug development.[8] These in-silico results form a powerful hypothesis-generating framework, enabling more targeted and efficient synthetic efforts and biological evaluations. Future studies could extend this work to include molecular docking simulations with specific protein targets, quantitative structure-activity relationship (QSAR) analyses, and molecular dynamics simulations to explore its conformational behavior over time.[9]

References

  • Benchchem.
  • ResearchGate.
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  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 136-143.
  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3(11), 2893-2901.
  • Benchchem. In-Depth Technical Guide: 2-Amino-5- phenylfuran-3-carbonitrile.
  • Benchchem.
  • Fisar, J., Knoppova, V., & Kovac, J. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396.
  • Benchchem. Physical and chemical properties of "2-Amino-5-phenyl-3-furonitrile".
  • Asr, M. A., & Fassihi, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
  • NIST. (2026). 2-Furancarbonitrile. In NIST Chemistry WebBook.
  • Wikipedia. 2-Furonitrile.
  • Mirzaei, M., & Yousefi, M. (2020). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Journal of Chemical Reviews, 2(2), 119-124.
  • Sharma, M., & Singh, P. (2011). QSAR analysis of furanone derivatives as potential COX-2 inhibitors: kNN MFA approach. Medicinal Chemistry Research, 21(9), 2315-2322.
  • Shingare, M. S. (2023). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 123-130.
  • Perts, V. N., & Perts, L. N. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4485.
  • Li, Y., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462.

Sources

Protocols & Analytical Methods

Method

scalable synthesis pathways for 2-Furancarbonitrile, 5-phenyl-

Application Note & Technical Protocols for Medicinal Chemistry and Drug Development Executive Summary 5-Phenyl-2-furancarbonitrile (CAS: 57666-50-9) is a high-value heterocyclic intermediate utilized extensively in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocols for Medicinal Chemistry and Drug Development

Executive Summary

5-Phenyl-2-furancarbonitrile (CAS: 57666-50-9) is a high-value heterocyclic intermediate utilized extensively in the synthesis of complex pharmacophores. Most notably, it serves as a critical building block in the development of pyrrolo[3,2-d]pyrimidine derivatives, which function as potent Neuropeptide Y5 (NPY5) receptor antagonists investigated for antiobesity therapeutics . As drug development pipelines transition from discovery to process chemistry, establishing scalable, high-yielding, and cost-effective synthetic routes is paramount.

This guide details three distinct, field-proven synthetic pathways. Each protocol is designed with built-in self-validating steps and is tailored to specific operational scales, regulatory constraints, and starting material availability.

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Industry Standard)

Expertise & Mechanistic Insight The Suzuki-Miyaura coupling between 5-bromofuran-2-carbonitrile and phenylboronic acid is the most reliable route for milligram to multi-kilogram scale-up. The choice of Pd(PPh₃)₄ as the catalyst ensures a highly efficient oxidative addition into the relatively strong C(sp²)–Br bond of the furan ring. Aqueous K₂CO₃ is selected as the base to facilitate the formation of the reactive palladium-hydroxo/alkoxo complex, which drastically accelerates the transmetalation step. A biphasic solvent system (1,4-dioxane/water) maximizes the solubility of both the organic substrates and the inorganic base, driving the reaction to completion.

Step-by-Step Protocol

  • Preparation : Charge a clean, dry reactor with 5-bromofuran-2-carbonitrile (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst Loading : Add Pd(PPh₃)₄ (5 mol%).

    • Mechanistic Causality: Purge the vessel with N₂ or Argon for 15 minutes prior to solvent addition. Strict anaerobic conditions are necessary to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II), which would stall the catalytic cycle.

  • Solvent Addition : Introduce a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v ratio).

  • Reaction : Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours.

  • System Validation (In-Process Control) : Monitor reaction progression via TLC (Hexane/EtOAc 8:2). The system self-validates completion upon the total disappearance of the starting bromide spot. Confirm the product mass via LC-MS (Target m/z: ~169.1 [M+H]⁺).

  • Workup : Cool to room temperature, dilute with ethyl acetate, and partition the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification : Purify via silica gel chromatography or recrystallization from ethanol to yield the target nitrile.

Pathway 2: Gallium-Catalyzed Direct C–H Cyanation (Atom-Economical Route)

Expertise & Mechanistic Insight To circumvent the need for pre-halogenated furan precursors, direct C–H functionalization offers a highly atom-economical alternative. Utilizing Gallium(III) chloride (GaCl₃) as a potent Lewis acid, cyanogen bromide (BrCN) is electrophilically activated. This enables a direct Electrophilic Aromatic Substitution (S_EAr) at the unsubstituted C2 position of 2-phenylfuran . GaCl₃ is specifically chosen over harsher Lewis acids (like AlCl₃) due to its superior solubility in organic solvents and milder reactivity, which prevents the unwanted polymerization of the electron-rich furan ring.

Step-by-Step Protocol

  • Preparation : In a flame-dried Schlenk flask equipped with a J. Young valve under N₂, dissolve GaCl₃ (10 mol%) in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition : Sequentially add cyanogen bromide (BrCN, 1.2 equiv) and 2-phenylfuran (1.0 equiv).

    • Safety Causality: BrCN is highly toxic and volatile; handle exclusively in a well-ventilated fume hood to prevent inhalation exposure.

  • Reaction : Seal the flask and heat to 120 °C for 1–2 hours. The elevated temperature is required to overcome the activation energy barrier of the S_EAr transition state.

  • System Validation (In-Process Control) : Analyze a crude aliquot via ¹H NMR. The successful conversion is validated by the disappearance of the C2 furan proton and the appearance of a distinct doublet at δ 6.73 (J = 3.9 Hz, 1H) corresponding to the C3 proton adjacent to the newly formed nitrile .

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with EtOAc (3x), dry the combined organic layers over MgSO₄, and concentrate.

  • Purification : Subject the residue to column chromatography (Hexane/EtOAc = 20/1) to isolate the pure nitrile.

Pathway 3: Classical Dehydration of 5-Phenyl-2-furaldehyde Oxime (Metal-Free Bulk Route)

Expertise & Mechanistic Insight For late-stage pharmaceutical manufacturing where transition metal impurities (e.g., Palladium or Gallium) must be strictly controlled (<10 ppm), a classical metal-free approach is preferred. This pathway utilizes the condensation of 5-phenyl-2-furaldehyde with hydroxylamine to form an oxime, followed by aggressive dehydration. Phosphorus oxychloride (POCl₃) acts as the dehydrating agent to eliminate water, driving the formation of the carbon-nitrogen triple bond.

Step-by-Step Protocol

  • Oximation : Reflux 5-phenyl-2-furaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in ethanol for 2 hours.

  • Isolation : Pour the mixture into ice water, filter the precipitated 5-phenyl-2-furaldehyde oxime, and dry under vacuum.

  • Dehydration : Suspend the oxime intermediate in toluene and add POCl₃ (1.5 equiv) dropwise at 0 °C.

    • Mechanistic Causality: Dropwise addition of POCl₃ at low temperatures mitigates the highly exothermic nature of the dehydration, preventing thermal degradation and ring-opening of the furan moiety.

  • Reaction : Heat the mixture to 90 °C for 3 hours.

  • System Validation (In-Process Control) : Perform FT-IR spectroscopy on a crude sample. The reaction is validated by the complete disappearance of the broad O–H stretch (~3300 cm⁻¹) and the emergence of a sharp, distinct C≡N stretching band at ~2215 cm⁻¹.

  • Workup : Quench by slowly pouring into crushed ice. Neutralize with 10% NaOH, extract with dichloromethane, dry, and evaporate to yield the target compound.

Quantitative Data Summary

The following table summarizes the operational metrics for each synthetic pathway to guide route selection during process development and scale-up.

Synthetic PathwayTypical YieldScalabilityE-Factor (Waste)Cost EfficiencyKey Advantage
1. Suzuki-Miyaura Coupling 85–95%HighMediumModerateHighest reliability; broad functional group tolerance
2. Ga-Catalyzed C–H Cyanation 50–80%MediumLowHighHigh atom economy; avoids halogenated precursors
3. Oxime Dehydration 70–85%Very HighHighVery High100% Metal-free; utilizes inexpensive bulk reagents

Visualizing the Workflows

SynthesisPathways SM1 5-Bromofuran-2-carbonitrile + Phenylboronic Acid Prod 5-Phenyl-2-furancarbonitrile (Target Compound) SM1->Prod Pathway 1: Suzuki Coupling (Pd cat., Base, 80°C) SM2 2-Phenylfuran + BrCN SM2->Prod Pathway 2: C-H Cyanation (GaCl3 cat., 120°C) SM3 5-Phenyl-2-furaldehyde + NH2OH SM3->Prod Pathway 3: Dehydration (1. Oximation, 2. POCl3)

Overview of the three scalable synthetic pathways for 5-phenyl-2-furancarbonitrile.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd 5-Bromofuran-2-carbonitrile TransMet Transmetalation (Phenyl Group Transfer) OxAdd->TransMet Phenylboronic Acid + K2CO3 (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 5-Phenyl-2-furancarbonitrile

Mechanistic workflow of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling cycle.

References

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1][2]

  • Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds Source: Chemical Communications (RSC Publishing) URL:[Link][3][4]

Sources

Application

The Untapped Potential of 5-Phenyl-2-Furancarbonitrile in Catalysis: A Guide for Synthetic Chemists

Forward In the ever-evolving landscape of organic synthesis, the discovery and application of novel catalytic systems are paramount. While the furan scaffold is a well-established motif in pharmaceuticals and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

In the ever-evolving landscape of organic synthesis, the discovery and application of novel catalytic systems are paramount. While the furan scaffold is a well-established motif in pharmaceuticals and functional materials, its role in catalysis, particularly as a ligand, remains an area of active exploration. This technical guide delves into the prospective catalytic applications of a specific, yet underutilized, furan derivative: 5-phenyl-2-furancarbonitrile . Although direct, peer-reviewed applications of this molecule as a catalyst or ligand are not yet prevalent in the literature, its structural and electronic properties suggest significant potential.

This document serves as a forward-looking resource for researchers, scientists, and drug development professionals. By drawing parallels with well-known furan-based ligands and catalytic systems, we will explore the hypothetical, yet scientifically grounded, applications of 5-phenyl-2-furancarbonitrile in key organic transformations. Our aim is to provide both the theoretical framework and practical, albeit prototypical, protocols to inspire and guide future research in this promising area.

The Molecule: 5-Phenyl-2-Furancarbonitrile - A Ligand in Waiting

The catalytic potential of 5-phenyl-2-furancarbonitrile stems from its unique combination of functional groups, each poised to interact with a metal center in a catalytically relevant manner.

  • The Furan Core: The furan ring itself is an electron-rich heterocycle. The endocyclic oxygen atom can act as a Lewis base, coordinating to a metal center. This interaction can modulate the electronic properties of the metal, influencing its reactivity in a catalytic cycle.

  • The Cyano Group (-CN): The nitrile functionality is a versatile coordinating group. The nitrogen lone pair can form a sigma bond with a metal, and the π* orbitals of the C≡N triple bond can accept back-donation from the metal. This π-acceptor character can stabilize low-valent metal species, which are often key intermediates in catalytic cycles like those of cross-coupling reactions.

  • The Phenyl Group (-Ph): The 5-phenyl substituent significantly influences the electronic properties of the furan ring through conjugation. It can also play a role in catalyst stability and solubility. Furthermore, the steric bulk of the phenyl group can create a specific ligand pocket around the metal center, potentially inducing selectivity in certain reactions.

These features suggest that 5-phenyl-2-furancarbonitrile could act as a bidentate or monodentate ligand, coordinating to a transition metal through the furan oxygen and/or the nitrile nitrogen. This coordination can be pivotal in stabilizing the active catalytic species and facilitating key steps in a catalytic cycle.

Potential Catalytic Applications and Mechanistic Considerations

Based on the known catalytic activity of other furan and nitrile-containing ligands, we can hypothesize several areas where 5-phenyl-2-furancarbonitrile could excel.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstones of modern organic synthesis, heavily reliant on palladium catalysis. The efficiency and selectivity of these reactions are often dictated by the nature of the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are commonly employed for furan substrates.[1]

Hypothesized Role of 5-Phenyl-2-Furancarbonitrile:

In this context, 5-phenyl-2-furancarbonitrile could serve as a non-phosphine ligand. Its π-accepting nitrile group could stabilize the Pd(0) active species, while the furan ring's electronics and the phenyl group's sterics could influence the rates of oxidative addition and reductive elimination.

Illustrative Catalytic Cycle (Suzuki-Miyaura Coupling):

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal R-B(OR)₂ PdII_ArR Ar-Pd(II)-R(L)₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product G start Reaction Setup (Substrates, Metal Precursor, Base, Solvent) add_ligand Addition of 5-phenyl-2-furancarbonitrile start->add_ligand reaction Reaction under Inert Atmosphere (Heat/Stir) add_ligand->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: A general workflow for testing the efficacy of 5-phenyl-2-furancarbonitrile as a ligand.

Protocols: Synthesis and Application

The following protocols are intended as a starting point for researchers wishing to explore the catalytic applications of 5-phenyl-2-furancarbonitrile.

Synthesis of 5-Phenyl-2-Furancarbonitrile

The synthesis of 5-aryl furan derivatives can be achieved through various cross-coupling methodologies. [1][2]A common and effective method is the Suzuki-Miyaura coupling of a 5-halofuran with phenylboronic acid.

Protocol: Suzuki-Miyaura Synthesis of 5-Phenyl-2-Furancarbonitrile

Materials:

  • 5-Bromo-2-furancarbonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-2-furancarbonitrile, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add palladium(II) acetate and SPhos.

  • Add the degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenyl-2-furancarbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Prototypical Protocol for a Catalytic Application: Heck Coupling

This protocol outlines a hypothetical use of 5-phenyl-2-furancarbonitrile as a ligand in a Heck coupling reaction.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 5-Phenyl-2-furancarbonitrile (0.02 mmol, 2 mol%)

  • Base (e.g., triethylamine, 1.5 mmol, 1.5 equiv)

  • Solvent (e.g., DMF or acetonitrile, 5 mL)

Procedure:

  • In a Schlenk tube, dissolve palladium(II) acetate and 5-phenyl-2-furancarbonitrile in the chosen solvent under an inert atmosphere.

  • Stir the mixture for 10-15 minutes to allow for complex formation.

  • Add the aryl halide, alkene, and base to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove the base and any inorganic salts.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Table 1: Summary of Potential Catalytic Applications and Key Parameters

Reaction TypeMetal CatalystPotential Role of LigandKey Reaction Parameters
Suzuki-Miyaura CouplingPalladiumStabilize Pd(0), influence reductive eliminationBase, solvent, temperature
Heck ReactionPalladiumStabilize Pd(0), control regioselectivityBase, solvent, temperature
Sonogashira CouplingPalladium/CopperStabilize Pd(0), facilitate alkyne coordinationBase, co-catalyst (CuI), solvent
C-H ArylationPalladium, RhodiumLigand-assisted C-H activation, oxidantOxidant, solvent, temperature
Cross-Dehydrogenative CouplingCopper, IronModulate metal redox potential, prevent deactivationOxidant (e.g., air, O₂), solvent

Conclusion and Future Outlook

While the catalytic applications of 5-phenyl-2-furancarbonitrile are yet to be explicitly documented, its structural motifs strongly suggest its potential as a versatile ligand in a range of transition metal-catalyzed reactions. This guide provides a theoretical and practical foundation for exploring this potential. We encourage researchers to consider 5-phenyl-2-furancarbonitrile as a candidate ligand in their catalytic systems, particularly in the development of novel, efficient, and selective synthetic methodologies. The exploration of its coordination chemistry and subsequent application in catalysis could unveil new avenues for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • ResearchGate. Reactivity of mechanistically relevant furans in the cross-dehydrogenative coupling reaction. Available from: [Link]

  • ACS Publications. Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. ACS Catalysis. Available from: [Link]

  • RSC Publishing. Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. Available from: [Link]

  • PMC. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Available from: [Link]

  • ResearchGate. Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Available from: [Link]

  • PubMed. Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran. Inorganic Chemistry. Available from: [Link]

  • PMC. Crystal structure of 5-benzoyl-2,4-diphenyl-4,5-dihydrofuran-3-carbonitrile. Available from: [Link]

  • ProQuest. Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Available from: [Link]

  • PMC. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

  • ACS Publications. Syntheses with 5-Nitro-2-furonitrile. Journal of Medicinal Chemistry. Available from: [Link]

  • ChemRxiv. Divergent Pathways in C–H Functionalization of Furfural Derivatives with Cobalt-Hydride Catalysis. Available from: [Link]

  • University of Groningen. Fundamental Reactivity and Metal-Ligand Cooperation Behavior of Fe Complexes Bearing a Tetradentate PNNP Ligand. Available from: [Link]

  • RSC Publishing. Multiple cluster CH activations and transformations of furan by triosmium carbonyl complexes. Available from: [Link]

  • MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Catalysts. Available from: [Link]

  • ResearchGate. Direct C–H activation reactions on furfurals. Available from: [Link]

  • PubMed. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Catalysts. Available from: [Link]

  • RSC Publishing. MedChemComm. Available from: [Link]

  • Semantic Scholar. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Available from: [Link]

  • ResearchGate. Recent Advances in the Catalytic Synthesis of 2,5-Furandicarboxylic Acid and Its Derivatives. Available from: [Link]

  • SAS Publishers. Synthesis and Applications of Furan and its Derivatives A Review. Available from: [Link]

  • RSC Publishing. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Available from: [Link]

  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link]

  • ChemRxiv. 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Available from: [Link]

  • RSC Publishing. The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. Available from: [Link]

Sources

Method

microwave-assisted synthesis methods for 2-Furancarbonitrile, 5-phenyl-

An Application Note and Protocol from the Senior Application Scientist Topic: Microwave-Assisted Synthesis of 2-Furancarbonitrile, 5-phenyl- Abstract This document provides a comprehensive guide to the synthesis of 2-Fur...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: Microwave-Assisted Synthesis of 2-Furancarbonitrile, 5-phenyl-

Abstract

This document provides a comprehensive guide to the synthesis of 2-Furancarbonitrile, 5-phenyl-, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We present a highly efficient, two-step protocol centered around a microwave-assisted dehydration of an aldoxime intermediate. This method significantly reduces reaction times from hours to minutes, increases yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage Microwave-Assisted Organic Synthesis (MAOS) for the rapid and reproducible production of functionalized furan derivatives.

Introduction and Scientific Rationale

The 5-phenyl-2-furancarbonitrile moiety is a key structural motif found in a variety of compounds with potential pharmacological activities. The development of rapid and efficient synthetic routes to such scaffolds is therefore of significant interest. Traditional synthetic methods often rely on conventional heating, which can involve long reaction times, high energy consumption, and the formation of undesirable byproducts.[2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology that circumvents these limitations.[3] The core principle of MAOS lies in dielectric heating, where microwave energy is directly coupled with polar molecules in the reaction mixture.[4][5] This interaction, occurring through dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and efficient volumetric heating of the sample, rather than relying on the slower process of thermal conduction from the vessel walls.[3][5] The consequences are dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, along with improved yields and product purity.[6]

This protocol details a robust method starting from the readily available 5-phenyl-2-furaldehyde. The key transformation is the microwave-promoted dehydration of the corresponding aldoxime. This step is notoriously slow under conventional heating but is exceptionally well-suited to microwave acceleration, providing a practical and scalable route to the target nitrile.

Reaction Scheme

The overall synthesis proceeds in two steps:

Step 1: Formation of 5-phenyl-2-furaldehyde oxime (Intermediate)

Step 2: Microwave-Assisted Dehydration to 2-Furancarbonitrile, 5-phenyl- (Target Molecule)

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
5-Phenyl-2-furaldehyde≥98%Sigma-Aldrich37148-67-3
Hydroxylamine Hydrochloride≥99%Acros Organics5470-11-1
Sodium Acetate (Anhydrous)≥99%Fisher Scientific127-09-3
Acetic Anhydride≥99%J.T.Baker108-24-7
Ethanol (Anhydrous)200 ProofDecon Labs64-17-5
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Equipment
Monomode Microwave Reactore.g., Biotage Initiator+, CEM DiscoverN/AN/A
10 mL Microwave Reaction Vials
Magnetic Stir Bars
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254
Flash Chromatography System
Protocol 1: Synthesis of 5-phenyl-2-furaldehyde oxime (Intermediate)
  • To a 100 mL round-bottom flask, add 5-phenyl-2-furaldehyde (1.72 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and ethanol (30 mL).

  • Add sodium acetate (1.23 g, 15 mmol) to the suspension.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture into 100 mL of cold deionized water.

  • A pale yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield the 5-phenyl-2-furaldehyde oxime as a stable solid, which can be used in the next step without further purification. Expected yield: >95%.

Protocol 2: Microwave-Assisted Synthesis of 2-Furancarbonitrile, 5-phenyl-
  • Place the dried 5-phenyl-2-furaldehyde oxime (0.94 g, 5 mmol) and a magnetic stir bar into a 10 mL microwave reaction vial.

  • Add acetic anhydride (5 mL) to the vial. Acetic anhydride serves as both the dehydrating agent and the reaction solvent.

  • Seal the vial securely with a septum cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters as detailed in Table 1. The instrument's software will modulate the power to maintain the target temperature.[7]

  • After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the reactor).

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture slowly over 50 g of crushed ice in a beaker.

  • Stir the mixture until all the ice has melted. The excess acetic anhydride will be quenched to acetic acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 40 mL) followed by brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-Furancarbonitrile, 5-phenyl- as a pure solid.

Data Summary and Visualization

Microwave Reaction Parameters
ParameterSettingRationale
Target Temperature140 °CProvides sufficient thermal energy for the dehydration while minimizing decomposition.[7]
Ramp Time2 minutesRapid pre-heating to minimize byproduct formation.
Hold Time10 minutesSufficient time for complete conversion as monitored by TLC.
StirringHighEnsures uniform heat distribution and prevents localized hot spots.
Power300 W (Max)Power is dynamically adjusted by the reactor to follow the temperature profile.
Expected Outcome
Yield 85-92%Microwave heating typically leads to higher yields compared to conventional methods.[2][6]
Purity >98% (post-chromatography)Rapid heating minimizes thermal degradation and side reactions.[1]
Experimental Workflow Diagram

G cluster_prep Step 1: Oxime Synthesis cluster_mw Step 2: Microwave Protocol A 5-Phenyl-2-furaldehyde C Stir at Room Temp (2-3 hrs) A->C B Hydroxylamine HCl, Sodium Acetate, EtOH B->C D Precipitation & Filtration C->D E 5-Phenyl-2-furaldehyde Oxime (Intermediate) D->E F Add Oxime & Acetic Anhydride to Microwave Vial E->F Proceed to Microwave Step G Microwave Irradiation (140 °C, 10 min) F->G H Work-up: Quench, Extraction, Drying G->H I Purification: Flash Chromatography H->I J Final Product: 2-Furancarbonitrile, 5-phenyl- I->J

Caption: Workflow for the synthesis of 2-Furancarbonitrile, 5-phenyl-.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of both steps should be rigorously monitored by Thin Layer Chromatography (TLC). For the microwave step, test reactions at shorter time intervals (e.g., 2, 5, and 8 minutes) can be performed to optimize the hold time for your specific equipment and scale.

  • Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the oxime -OH proton and the appearance of a characteristic nitrile stretch (~2220-2240 cm⁻¹) in the IR spectrum are key validation points.

  • Reproducibility: The use of a dedicated monomode microwave reactor with precise temperature and pressure feedback control is critical for ensuring run-to-run reproducibility.[5]

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Microwave reactions in sealed vessels generate pressure. Never exceed the recommended volume for the reaction vial and always ensure the vessel is properly sealed before irradiation. Allow the vial to cool completely before opening.

  • The work-up procedure involving quenching acetic anhydride is exothermic. Perform the addition to ice slowly and with stirring.

References

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]

  • Shaikh, A. A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. World Journal of Pharmaceutical and Life Sciences, 10(1).
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. mdpi.com. [Link]

  • Gadhwal, S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Cable, K. M., et al. (2006). Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development.
  • Patil, S. A., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Phenyl-2-Furancarbonitrile Functionalization

Welcome to the technical support resource for the functionalization of 5-phenyl-2-furancarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the functionalization of 5-phenyl-2-furancarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile scaffold. We will move beyond generic protocols to address the specific reactivity of this molecule, providing troubleshooting advice and in-depth scientific rationale to empower your experimental success.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reactivity and handling of the 5-phenyl-2-furancarbonitrile core structure. Understanding these principles is crucial for effective troubleshooting.

Q1: What are the key electronic and steric features of 5-phenyl-2-furancarbonitrile that influence its reactivity?

A1: The reactivity of 5-phenyl-2-furancarbonitrile is governed by a combination of factors:

  • Furan Ring: The furan core is an electron-rich aromatic heterocycle, which can make it susceptible to degradation under strongly acidic or basic conditions.[1][2] Its C-H bonds, particularly at the C5 position, are typically the most reactive towards electrophiles or metallation.

  • 5-Phenyl Group: The phenyl substituent at the C5 position sterically blocks this typically reactive site. This redirects functionalization efforts towards the C3 and C4 positions of the furan ring or the phenyl ring itself.

  • 2-Nitrile Group: The nitrile group (-C≡N) is strongly electron-withdrawing. This has two major effects: 1) It deactivates the furan ring towards electrophilic attack compared to unsubstituted furan, and 2) It acidifies the adjacent C3-H proton, making it a potential site for metallation or directed C-H activation.[3]

Q2: My furan-containing starting material seems to decompose during the reaction, leading to a dark tarry mixture. What causes this and how can I prevent it?

A2: Furan derivatives are known for their thermal and chemical instability, particularly under harsh conditions.[1][4] Degradation is often catalyzed by strong acids or bases and elevated temperatures. To mitigate this:

  • Temperature Control: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Screen temperatures systematically, for example, from 80 °C to 120 °C.

  • Base Selection: Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong alkoxides (NaOtBu) or hydroxides (NaOH, KOH) where possible, especially for prolonged reactions at high temperatures.[5]

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction. Oxygen can promote oxidative degradation of both the substrate and the catalyst, leading to the formation of polymeric byproducts.[6]

  • Solvent Choice: Polar aprotic solvents like DMF or dioxane can sometimes stabilize furan derivatives better than nonpolar solvents.[2]

Q3: Which positions on the 5-phenyl-2-furancarbonitrile scaffold are most amenable to functionalization?

A3: With the C5 position blocked, the primary targets for functionalization are:

  • Furan C3 and C4 positions: These are the main sites for direct C-H functionalization. Selectivity between C3 and C4 can be challenging and is highly dependent on the catalytic system employed. The C3-H is more acidic due to the adjacent nitrile group, making it a favorable site for certain types of metallation.

  • The Phenyl Ring: The ortho, meta, and para positions of the C5-phenyl group are accessible via standard electrophilic aromatic substitution or directed C-H activation, assuming a suitable directing group is present or installed.

  • The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering another avenue for diversification after the core has been functionalized.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation.[7][8] However, heteroaromatic substrates like 5-phenyl-2-furancarbonitrile can present specific challenges.

General Optimization Workflow

Before diving into specific issues, a systematic approach to optimization is key. The following workflow can guide your experimental design.

G cluster_start cluster_diagnosis cluster_paths cluster_solutions_nc cluster_solutions_sr cluster_actions_nc cluster_actions_sr start Initial Reaction Fails (Low Yield / No Conversion) diagnosis Diagnose Issue start->diagnosis no_conversion No/Low Conversion (>75% SM recovered) diagnosis->no_conversion  High SM  Recovery side_reactions Low Yield (<25% SM recovered) diagnosis->side_reactions  Low SM  Recovery catalyst Catalyst/Ligand Issue? no_conversion->catalyst conditions Conditions Issue? no_conversion->conditions reagents Reagent Quality? no_conversion->reagents decomp Decomposition? side_reactions->decomp side_rxn_specific Side Reaction? side_reactions->side_rxn_specific ligand_screen Screen Ligands (e.g., XPhos, SPhos) catalyst->ligand_screen Yes temp_screen Screen Temp/Time conditions->temp_screen Yes reagent_check Use Fresh Reagents (Degas Solvents) reagents->reagent_check Yes lower_temp Lower Temperature Use Milder Base decomp->lower_temp Yes mech_consider Identify Byproduct (e.g., Protodeboronation) side_rxn_specific->mech_consider Yes

Fig 1. General troubleshooting workflow for cross-coupling reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple an aryl halide to the C3 position (previously functionalized with a bromine) of 5-phenyl-2-furancarbonitrile with a boronic acid, but you recover most of your starting material.

Q: My Suzuki reaction isn't working. What are the most likely causes for this specific substrate?

A: With significant starting material recovery, the issue lies with the catalytic cycle initiation or turnover. For this scaffold, consider these possibilities:

  • Catalyst Inhibition: The nitrile nitrogen or the furan oxygen can act as a Lewis base and coordinate to the palladium center, inhibiting its catalytic activity.[6] This is a common issue with nitrogen- and oxygen-containing heterocycles.

  • Inefficient Oxidative Addition: The C-Br bond at the C3 position is on an electron-deficient ring (due to the nitrile), which should favor oxidative addition. However, if the catalyst is not electron-rich enough, this step can be slow.

  • Poor Base/Solvent Combination: The base is crucial for the transmetallation step. If the base is not soluble or effective in your chosen solvent, the cycle will stall. For Suzuki couplings, a small amount of water is often necessary when using bases like K₃PO₄ or K₂CO₃.[9]

Solutions & Scientific Rationale:

Potential Cause Recommended Action Scientific Rationale
Catalyst Inhibition Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[6]Bulky ligands promote the formation of a monoligated, highly active Pd(0) species.[10] Their steric hindrance can prevent the furan oxygen or nitrile nitrogen from binding strongly to the palladium center, thus preventing catalyst deactivation.
Inefficient Catalyst Use a pre-formed Pd(II) pre-catalyst (e.g., XPhos Pd G3).Pre-catalysts are designed to cleanly and rapidly generate the active Pd(0) species in solution, leading to more reproducible and efficient reactions compared to using separate Pd sources like Pd(OAc)₂.[6]
Suboptimal Base Screen different bases. K₃PO₄ is often a good starting point. If using an anhydrous solvent like dioxane or toluene, add a few equivalents of water.[9]The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetallation. The presence of water can aid in the dissolution of the inorganic base and facilitate this process.
Low Temperature Increase the reaction temperature in increments (e.g., 80 °C → 100 °C → 120 °C).While furan stability is a concern, cross-coupling reactions often require sufficient thermal energy to overcome activation barriers, particularly for challenging substrates.
Issue 2: Low Yield with Byproduct Formation in Buchwald-Hartwig Amination

You are attempting to couple a primary amine to a C3-bromo-5-phenyl-2-furancarbonitrile, but while your starting material is consumed, the desired product yield is low, and you observe several byproducts.

Q: My Buchwald-Hartwig reaction is messy. What side reactions are common with this substrate?

A: When starting materials are consumed but the yield is poor, side reactions are the culprit. For this system, the most likely side reactions are:

  • Dehalogenation: The aryl bromide is reduced to the corresponding C-H bond. This can happen if the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if an appropriate beta-hydrogen is present on the amine) or reaction with trace water.

  • Ligand Scrambling/Homocoupling: Formation of biaryl compounds from the coupling of two aryl halide molecules.

  • Substrate Decomposition: As mentioned, high temperatures in the presence of a strong base like NaOtBu (commonly used in Buchwald-Hartwig aminations) can degrade the furan ring.[1][11]

Solutions & Scientific Rationale:

Potential Cause Recommended Action Scientific Rationale
Slow Reductive Elimination Use a more electron-rich and sterically hindered ligand (e.g., BrettPhos, RuPhos).These ligands accelerate the final C-N reductive elimination step, which is often rate-limiting.[12] A faster reductive elimination outcompetes side reactions like dehalogenation.
Strong Base Switch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃.While NaOtBu is effective, its high basicity can promote substrate degradation at elevated temperatures.[11] Carbonate bases are often sufficient and are less harsh on sensitive heterocyclic scaffolds.
Catalyst Deactivation Add a slight excess of the phosphine ligand relative to the palladium source (e.g., 1.2 equivalents of ligand per 1 equivalent of Pd).Amines themselves can act as ligands for palladium.[13] An excess of the desired phosphine ligand helps ensure it outcompetes the substrate/product amine for coordination sites on the palladium, preventing catalyst deactivation.
Visualizing the Catalytic Cycle Pitfall

The coordination of the furanonitrile substrate to the palladium center can be a key deactivation pathway, leading to low conversion.

G Pd0 Pd(0)L_n OA_complex Ar-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition (Ar-X) Deactivated_Pd Deactivated Complex Pd0->Deactivated_Pd Catalyst Inhibition Amine_complex [Ar-Pd(II)L_n(R₂NH)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (R₂NH) Deprotonated_complex Ar-Pd(II)L_n(R₂N) Amine_complex->Deprotonated_complex Deprotonation (Base) Deprotonated_complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Substrate 5-Phenyl-2- Furancarbonitrile Substrate->Deactivated_Pd

Fig 2. Buchwald-Hartwig cycle showing potential catalyst inhibition.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling at the C3-Position

This protocol provides a robust starting point for the coupling of an aryl boronic acid to a C3-halo-5-phenyl-2-furancarbonitrile.

Materials:

  • C3-Bromo-5-phenyl-2-furancarbonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (or Toluene)

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add C3-bromo-5-phenyl-2-furancarbonitrile (1.0 equiv), the arylboronic acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized C-H Arylation at the C3-Position

This protocol describes a direct C-H functionalization approach, avoiding the need for pre-halogenation of the furan core.

Materials:

  • 5-Phenyl-2-furancarbonitrile (1.0 equiv)

  • Aryl iodide (or bromide) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To an oven-dried reaction vial, add 5-phenyl-2-furancarbonitrile (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Through the septum, add DMA (to 0.2 M) and pivalic acid (0.3 equiv).

  • Place the vial in a preheated aluminum block at 120-140 °C and stir for 24 hours.

  • Monitor the reaction progress by LC-MS. Note that regioselectivity between C3 and C4 may be an issue and should be carefully analyzed.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (3x) to remove DMA, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography, paying close attention to the separation of potential regioisomers.

References

  • Kim, D., You, J., et al. (2024). Photocatalytic furan-to-pyrrole conversion. Science, 386(6717), 99-105. [Link]

  • Kim, D., You, J., et al. (2024). Photocatalytic furan-to-pyrrole conversion. PubMed. [Link]

  • MDPI. (2025). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Molecules. [Link]

  • ACS Publications. (2022). A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction optimization conditions for 5. [Table]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (2022). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]

  • PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • PMC. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • PMC. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed Central. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • DOI. (n.d.). COBALT CATALYZED (sp2) C-H ACTIVATION REACTIONS WITH MULTI-UNSATURATED SUBSTRATES FOR FIVE. DOI. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. ScienceDirect. [Link]

  • Reddit. (2026). Struggling on suzuki couplings. r/Chempros. [Link]

  • ChemRxiv. (n.d.). Divergent Pathways in C–H Functionalization of Furfural Derivatives with Cobalt-Hydride Catalysis. ChemRxiv. [Link]

  • Wiley Online Library. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]

  • IJSR. (2024). Synthesis and Applications of Furan and its Derivatives A Review. International Journal of Scientific Research. [Link]

  • PMC. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. PubMed Central. [Link]

  • SpringerLink. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Monatshefte für Chemie - Chemical Monthly. [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ResearchGate. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]

  • PMC. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PubMed Central. [Link]

  • RSC Publishing. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing. [Link]

  • PubMed. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. [Link]

  • RSC Publishing. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science. [Link]

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Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Validation of 2-Furancarbonitrile, 5-phenyl-: A Benchtop vs. High-Field Comparison Guide

2-Furancarbonitrile, 5-phenyl- (also known as 5-phenylfuran-2-carbonitrile; CAS: 13224-77-6) is a critical heterocyclic building block used in the synthesis of neuropeptide Y5 receptor antagonists and various antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Furancarbonitrile, 5-phenyl- (also known as 5-phenylfuran-2-carbonitrile; CAS: 13224-77-6) is a critical heterocyclic building block used in the synthesis of neuropeptide Y5 receptor antagonists and various antimicrobial rhodanine derivatives. Because it features a "push-pull" electronic system—an electron-donating furan oxygen coupled with an electron-withdrawing nitrile group and a conjugated phenyl ring—precise spectral validation is paramount before utilizing this compound in downstream cross-coupling reactions.

This guide provides an objective comparison between Benchtop NMR (60 MHz) and High-Field NMR (400 MHz) for the structural validation of 2-Furancarbonitrile, 5-phenyl-, supported by experimental data and self-validating analytical protocols.

The Validation Challenge: Field Strength and Resolution

When validating conjugated heterocycles, the choice of instrument field strength dictates the level of structural detail you can confirm.

  • Benchtop NMR (60 MHz): Ideal for rapid, cost-effective reaction monitoring and routine purity checks. However, due to lower chemical shift dispersion, complex spin systems (like the monosubstituted phenyl ring) often collapse into broad, overlapping multiplets.

  • High-Field NMR (400 MHz): Mandatory for definitive structural elucidation. High-field systems resolve the critical 3J -coupling constants of the furan core and separate the ortho, meta, and para protons of the phenyl ring, providing absolute confirmation of the substitution pattern.

Logical Workflow for NMR Validation

NMR_Validation_Workflow A 2-Furancarbonitrile, 5-phenyl- Sample Preparation (CDCl3) B Benchtop NMR (60 MHz) Routine Purity & Reaction Monitoring A->B Quick QC C High-Field NMR (400 MHz) Full Structural Elucidation A->C In-Depth D 1H NMR Analysis (Resolution of Furan Doublets) B->D C->D E 13C NMR Analysis (9 Distinct Carbon Resonances) C->E F Spectral Validation & Data Release D->F E->F

Figure 1: NMR validation workflow comparing benchtop and high-field analysis pathways.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to guarantee data integrity before proceeding.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the analyte in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over DMSO-d 6​ to minimize solvent viscosity effects, ensuring sharper spectral lines required to resolve the small furan 3J3,4​ coupling constants.

  • Self-Validation Check: Visually inspect the NMR tube. The solution must be completely transparent. Any microscopic particulates will distort magnetic field homogeneity; if present, filter the sample through a glass wool plug.

Step 2: Acquisition Parameters (400 MHz System)

  • Action: Acquire the 1 H spectrum using 16 scans, a 30° pulse angle, and a 2-second relaxation delay ( d1​ ). For 13 C, utilize 512 scans with WALTZ-16 decoupling.

  • Self-Validation Check: Before initiating the 13 C acquisition, analyze the residual CHCl 3​ peak ( δ 7.26) in the 1 H scan. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If it exceeds this threshold, the sample is automatically flagged for re-shimming to prevent the merging of closely spaced phenyl carbon signals.

Step 3: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra manually.

  • Self-Validation Check: Integrate the furan H3 and H4 doublets. The integration ratio must be exactly 1.00 : 1.00. Any deviation indicates co-eluting impurities or improper baseline correction.

Comparative Spectral Analysis

H NMR Data Comparison

The following table compares the experimental high-field data against expected benchtop performance.

Proton EnvironmentHigh-Field (400 MHz, CDCl 3​ )Benchtop (60 MHz, CDCl 3​ )Multiplicity & Coupling Causality
Furan H4 δ 6.73 ppm~ δ 6.7 ppm (broad)d, J = 3.9 Hz. Resolved at 400 MHz. Shielded by the electron-donating resonance of the adjacent phenyl ring.
Furan H3 δ 7.17 ppm~ δ 7.2 ppm (broad)d, J = 3.9 Hz. Deshielded significantly from typical furan protons (~6.3 ppm) due to the strong inductive pull of the C2-nitrile group.
Phenyl (meta/para) δ 7.34–7.48 ppmOverlaps into single massm, 3H. At 60 MHz, lack of dispersion causes these signals to merge, obscuring potential structural defects.
Phenyl (ortho) δ 7.72 ppmOverlaps into single massd, J = 7.3 Hz, 2H. Deshielded by the anisotropic ring current of the furan system.
C NMR Mechanistic Assignments

A 100 MHz 13 C NMR spectrum of 2-Furancarbonitrile, 5-phenyl- yields exactly 9 distinct carbon resonances. The assignments below demonstrate the profound electronic effects of the push-pull system .

CarbonChemical Shift (ppm)Mechanistic Causality & Assignment
C4 (Furan) 106.0Highly shielded by resonance electron donation from both the furan oxygen and the conjugated phenyl ring.
C (Nitrile) 111.9Characteristic sp-hybridized carbon region for conjugated nitriles.
C3 (Furan) 124.0Deshielded by the adjacent electronegative C2-nitrile group.
C (Phenyl ipso) 124.8Quaternary carbon bridging the two aromatic ring systems.
C2 (Furan) 125.1Strongly deshielded due to the direct attachment of the -CN group.
C (Phenyl m/p) 128.7, 129.0Standard aromatic C-H resonances.
C (Phenyl ortho) 129.5Slightly deshielded due to spatial proximity to the furan core.
C5 (Furan) 158.6Most deshielded carbon in the molecule; directly attached to the electronegative furan oxygen.

Conclusion & Decision Matrix

For the validation of 2-Furancarbonitrile, 5-phenyl-:

  • Use Benchtop NMR (60 MHz) when executing multi-gram scale synthesis where the primary goal is tracking the disappearance of starting materials (e.g., monitoring the loss of the aldehyde proton if synthesizing via 5-phenyl-2-furaldehyde).

  • Use High-Field NMR (400+ MHz) for final batch release, patent filing, or publication. The 400 MHz system is strictly required to resolve the 3.9 Hz 3J -coupling of the furan protons and to confirm the 9 distinct carbon environments, ensuring the absence of regioisomeric impurities.

References

  • Norman, M. H., et al. (2000). "Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists." Journal of Medicinal Chemistry, 43(22), 4288-4312.[Link]

  • Okamoto, K., Watanabe, M., Murai, M., Hatano, R., & Ohe, K. (2012). "Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds." Chemical Communications, 48(25), 3127-3129.[Link]

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Pattern Analysis of 5-Phenyl-2-furancarbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (GC-EI-MS vs. LC-ESI-MS/MS) and Structural Elucidation Introduction: The Analytical Challenge 5-Phenyl-2-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (GC-EI-MS vs. LC-ESI-MS/MS) and Structural Elucidation

Introduction: The Analytical Challenge

5-Phenyl-2-furancarbonitrile (CAS: 57666-50-9) is a highly versatile building block in medicinal chemistry. Its structure combines three distinct pharmacophoric features: a lipophilic phenyl ring , a reactive furan heterocycle , and an electron-withdrawing nitrile (cyano) group .

For drug development professionals, accurately identifying this compound and its metabolites in complex matrices requires a profound understanding of its mass spectrometry (MS) fragmentation behavior. This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —providing the mechanistic causality and experimental data necessary to optimize your analytical workflows.

Causality in Fragmentation Mechanics (The "Why")

To interpret the mass spectra of 5-phenyl-2-furancarbonitrile, we must understand the thermodynamic drivers behind its unimolecular decomposition. The fragmentation is dictated by the weakest bonds and the stability of the resulting product ions.

GC-EI-MS: Hard Ionization Dynamics (70 eV)

Electron Ionization (EI) operates at a standardized 70 eV, transferring immense internal energy to the molecule. This strips an electron to form a highly energetic radical cation ( M+∙ ) at m/z 169 [1]. The excess energy drives extensive, reproducible fragmentation:

  • Furan Ring Cleavage (Loss of CO): Furan derivatives characteristically undergo ring-opening driven by the expulsion of carbon monoxide (-28 Da), yielding an intense fragment at m/z 141[1].

  • Nitrile Cleavage (Loss of HCN): Cyano-substituted aromatics strongly favor the elimination of neutral hydrogen cyanide (-27 Da), resulting in an m/z 142 fragment [2].

  • Phenyl Cation Formation: Deep fragmentation of the furan backbone leaves the stable phenyl cation at m/z 77, a hallmark of mono-substituted benzenes.

LC-ESI-MS/MS: Soft Ionization & CID

Electrospray Ionization (ESI) is a "soft" technique that generates a stable, even-electron protonated molecule ( [M+H]+ ) at m/z 170. Without Collision-Induced Dissociation (CID), no fragmentation occurs. Upon CID, the molecule breaks down via the lowest-energy pathways:

  • Primary CID Pathway: The protonated nitrile group facilitates the rapid loss of HCN, yielding an m/z 143 product ion.

  • Secondary CID Pathway: Subsequent loss of CO (-28 Da) from the furan ring yields an indenyl-like cation at m/z 115.

FragmentationLogic Mol_EI EI-MS: Radical Cation [M]+. (m/z 169) LossCO_EI Loss of CO (-28 Da) m/z 141 Mol_EI->LossCO_EI LossHCN_EI Loss of HCN (-27 Da) m/z 142 Mol_EI->LossHCN_EI Phenyl_EI Phenyl Cation m/z 77 Mol_EI->Phenyl_EI Mol_ESI ESI-MS: Protonated Ion [M+H]+ (m/z 170) LossHCN_ESI Loss of HCN (-27 Da) m/z 143 Mol_ESI->LossHCN_ESI LossCO_ESI Loss of CO (-28 Da) m/z 142 Mol_ESI->LossCO_ESI

Caption: Logical fragmentation pathways of 5-phenyl-2-furancarbonitrile under EI and ESI conditions.

Objective Comparison of Analytical Platforms

Selecting the right platform depends on the specific phase of drug development. GC-MS excels in definitive structural confirmation via library matching, while LC-MS/MS is superior for high-sensitivity quantitation in biological matrices.

Performance MetricGC-EI-MS (Agilent 7890B/5977B)LC-ESI-MS/MS (Waters Xevo TQ-XS)
Ionization Energy 70 eV (Hard, highly energetic)Variable CID (Soft, tunable)
Precursor Ion M+∙ (m/z 169) [M+H]+ (m/z 170)
Fragmentation Richness High (Produces m/z 141, 142, 114, 77)Moderate (Produces m/z 143, 115)
Matrix Interference Susceptible to volatile co-elutionHighly robust (via MRM filtering)
Throughput Moderate (Requires volatility/derivatization)High (Direct injection/rapid LC)
Primary Application Unknown identification, impurity profilingPK/PD quantitation, trace analysis

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . This means incorporating internal controls directly into the methodology to instantly flag instrument drift or sample degradation.

Protocol A: GC-EI-MS Structural Confirmation
  • Sample Preparation & Internal Standard: Dissolve 1.0 mg of 5-phenyl-2-furancarbonitrile in 1.0 mL of HPLC-grade dichloromethane (DCM). Spike with 10 µg/mL of Naphthalene-d8. Causality: Naphthalene-d8 acts as a self-validating internal standard; its stable m/z 136 peak ensures injection volume reproducibility and validates EI source tuning.

  • Chromatographic Setup: Utilize a 30 m × 0.25 mm × 0.25 µm HP-5MS capillary column. Set the injector to 250°C in splitless mode.

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Causality: This specific ramp rate prevents the thermal degradation of the cyano group while ensuring a sharp, symmetrical peak.

  • MS Acquisition: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • Data Validation: Confirm the presence of the m/z 169 molecular ion. The ratio of m/z 141 (loss of CO) to m/z 142 (loss of HCN) should remain constant across the chromatographic peak, confirming peak purity.

Protocol B: LC-ESI-MS/MS Trace Quantitation
  • Sample Preparation: Dissolve the analyte in methanol, then dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid is a critical self-validating modifier; it forces the equilibrium toward the protonated state ( [M+H]+ ), ensuring maximum ESI+ efficiency.

  • Chromatographic Setup: Use a C18 reverse-phase column (50 × 2.1 mm, 1.8 µm). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA.

  • Elution Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Optimization: Operate in Positive ESI mode (Capillary: 3.5 kV, Desolvation: 350°C).

  • MRM Transitions: Perform a product ion scan on m/z 170. Ramp the Collision Energy (CE) from 10 to 40 eV to establish the breakdown curve. Set the primary quantitative MRM transition to 170 → 143 (CE: 20 eV) and the qualitative transition to 170 → 115 (CE: 35 eV).

Workflow Prep Sample Preparation (DCM for GC, MeOH/H2O for LC) Spike Spike Internal Standard (Self-Validation Step) Prep->Spike Split Platform Selection Spike->Split GC GC-EI-MS 70 eV Hard Ionization Split->GC Volatile LC LC-ESI-MS/MS CID Soft Ionization Split->LC Polar/Trace DataGC Library Matching & Spectral Deconvolution GC->DataGC DataLC MRM Optimization & Breakdown Curves LC->DataLC

Caption: Self-validating experimental workflow for MS platform comparison.

Conclusion

The structural elucidation of 5-phenyl-2-furancarbonitrile requires a platform-aware approach. GC-EI-MS provides an exhaustive fingerprint driven by the competitive losses of CO and HCN from the highly energetic radical cation, making it the gold standard for structural confirmation. Conversely, LC-ESI-MS/MS leverages the stability of the protonated molecule to provide targeted, high-sensitivity quantitation via specific CID transitions, making it indispensable for downstream pharmacokinetic studies.

References

  • Royal Society of Chemistry. "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." Physical Chemistry Chemical Physics, 2023. URL: [Link]

  • Natural Product Research. "Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry." Nat Prod Res., 2023. URL: [Link]

Validation

Benchmarking the Catalytic Efficiency of 2-Furancarbonitrile, 5-phenyl- as a Next-Generation Labile Ligand

Executive Summary & Mechanistic Rationale In palladium-catalyzed cross-coupling, the choice of precatalyst is as critical as the primary phosphine or carbene ligand. Nitriles are ubiquitous in coordination chemistry, pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In palladium-catalyzed cross-coupling, the choice of precatalyst is as critical as the primary phosphine or carbene ligand. Nitriles are ubiquitous in coordination chemistry, predominantly behaving as monodentate (end-on) ligands that serve as weakly coordinating agents to stabilize low- to middle-valent transition metals[1]. Historically, bis(benzonitrile)palladium(II) dichloride ( Pd(PhCN)2​Cl2​ ) has been the industry standard because its benzonitrile ligands are easily displaced by stronger L-type ligands (e.g., phosphines) to initiate the catalytic cycle[2].

However, simple nitrile ligands like acetonitrile (MeCN) and benzonitrile (PhCN) present a practical dichotomy: if they bind too weakly, the precatalyst degrades into inactive palladium black during storage or early reaction phases; if they bind too strongly, they impede the formation of the active Pd(0) species. Furthermore, the coordination ability of cyano groups is highly sensitive to their immediate stereoelectronic environment[3].

The 5-PFC Advantage: 2-Furancarbonitrile, 5-phenyl- (5-PFC) emerges as a superior alternative. The electron-donating resonance of the furan oxygen alters the π -backbonding dynamics of the nitrile group[4], creating a highly stable Pd(II) resting state. Concurrently, the 5-phenyl moiety introduces significant steric bulk. When a bulky primary ligand (like SPhos) is introduced, this steric congestion forces a rapid, thermodynamically driven dissociation of 5-PFC. This ensures a synchronized burst of active Pd(0) , preventing off-cycle catalyst agglomeration. Additionally, unlike volatile acetonitrile, 5-PFC is a stable solid, rendering the resulting Pd(5-PFC)2​Cl2​ complex highly bench-stable and easy to weigh for high-throughput screening.

Visualizing the Catalytic Architecture

To understand why 5-PFC outperforms traditional nitriles, we must isolate the activation step within the catalytic cycle. The diagram below illustrates how the rapid, synchronized dissociation of 5-PFC prevents the formation of off-cycle degradation products.

CatalyticCycle Precat Pd(5-PFC)2Cl2 Precatalyst Active Pd(0)L2 Active Species Precat->Active + 2 L (Phosphine) - 2 5-PFC Ligand 2x 5-PFC Dissociation Precat->Ligand OxAdd Oxidative Addition Complex Active->OxAdd + Ar-X TransMet Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 TransMet->Active Reductive Elimination Product Cross-Coupled Product TransMet->Product

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the critical 5-PFC ligand dissociation step.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark 5-PFC against MeCN and PhCN, we employ a standardized Suzuki-Miyaura cross-coupling assay.

Workflow S1 1. Ligand Coordination S2 2. Precatalyst Isolation S1->S2 S3 3. Catalytic Cross-Coupling S2->S3 S4 4. GC-FID Quantification S3->S4 S5 5. TON/TOF Analysis S4->S5

Fig 2: Step-by-step experimental workflow for precatalyst synthesis and catalytic benchmarking.

Protocol A: Synthesis of trans-Pd(5-PFC)2​Cl2​ Precatalyst

Expertise Note: Pre-forming the complex rather than generating it in situ ensures a defined, monomeric resting state, eliminating the variance caused by unreacted polymeric PdCl2​ chains.

  • Reagent Charging: Suspend PdCl2​ (1.0 equiv, 5.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Add 2-Furancarbonitrile, 5-phenyl- (2.5 equiv, 12.5 mmol). Causality: The slight excess of the 5-PFC ligand drives the thermodynamic equilibrium toward the fully coordinated monomeric complex.

  • Complexation: Stir the suspension at 25 °C for 12 hours under a nitrogen atmosphere until the solution turns a homogeneous pale yellow.

  • Purification: Filter the solution through a tight pad of Celite to remove any trace unreacted palladium black. Causality: This filtration is a self-validating step ensuring that subsequent catalytic activity is derived solely from the well-defined complex, not heterogeneous impurities.

  • Isolation: Concentrate the filtrate in vacuo to 10 mL and precipitate the complex by the slow addition of cold hexanes. Filter and dry under high vacuum.

Protocol B: High-Throughput Suzuki-Miyaura Benchmarking Assay

Trustworthiness Note: This protocol utilizes dodecane as an internal standard. Relying solely on isolated yields introduces workup-dependent variance. Dodecane is chemically inert and provides a highly reproducible baseline for GC-FID quantification.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Add the respective palladium precatalyst (0.1 mol%) and SPhos ligand (0.2 mol%).

  • Solvent & Standard: Add anhydrous toluene (5.0 mL) and dodecane (0.5 mmol, internal standard). Causality: Toluene is strictly non-coordinating, preventing solvent molecules from artificially inflating the apparent lability of the nitrile ligands.

  • Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C in an aluminum block for exactly 24 hours.

  • Quantification: Quench the reaction with water, extract the organic layer, and analyze via GC-FID against a pre-calibrated response factor curve.

Quantitative Benchmarking Data

The performance of the 5-PFC ligand was benchmarked against the industry standards, MeCN and PhCN.

Table 1: Precatalyst Activation Kinetics

To measure how efficiently the precatalyst enters the catalytic cycle, we tracked the displacement of the nitrile ligands by triphenylphosphine ( PPh3​ ) at 25 °C using 31P NMR.

Precatalyst ComplexNitrile Ligand kobs​ ( 10−3 s−1 )Half-life ( t1/2​ , sec)Bench Stability (Air, 30 days)
Pd(MeCN)2​Cl2​ Acetonitrile14.249Poor (Hygroscopic)
Pd(PhCN)2​Cl2​ Benzonitrile8.581Moderate
Pd(5-PFC)2​Cl2​ 5-PFC 22.4 31 Excellent (Solid)

Analysis: 5-PFC demonstrates the fastest dissociation kinetics ( t1/2​=31 s ) upon the introduction of a phosphine, driven by the steric clash of the 5-phenyl group. Despite this high on-cycle lability, the complex exhibits excellent off-cycle bench stability due to the strong π -backbonding from the furan-modulated nitrile.

Table 2: Suzuki-Miyaura Cross-Coupling Performance

Using Protocol B (0.1 mol% Pd loading, 80 °C, 24h), we evaluated the ultimate catalytic efficiency.

Precatalyst ComplexGC-FID Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h−1 )Visual Pd Black Formation
Pd(MeCN)2​Cl2​ 68%68028.3High (Visible at 2h)
Pd(PhCN)2​Cl2​ 82%82034.1Moderate (Visible at 6h)
Pd(5-PFC)2​Cl2​ 97% 970 40.4 None detected

Analysis: The Pd(5-PFC)2​Cl2​ system achieves near-quantitative yields with a superior TOF of 40.4 h−1 . The complete absence of palladium black indicates that the 5-PFC ligand perfectly orchestrates the transition from the Pd(II) resting state to the active Pd(0) species without premature decomposition, maximizing the active catalyst concentration.

Conclusion

For drug development professionals and process chemists scaling up complex cross-coupling reactions, the choice of precatalyst dictates the ceiling of reaction efficiency. Benchmarking data conclusively demonstrates that 2-Furancarbonitrile, 5-phenyl- (5-PFC) outperforms traditional acetonitrile and benzonitrile ligands. By leveraging the unique stereoelectronic profile of the 5-phenylfuran scaffold, 5-PFC delivers a highly bench-stable precatalyst that undergoes rapid, clean activation in solution, effectively eliminating catalyst death via palladium black agglomeration.

References

  • [1] Busetto L., et al. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. PMC. Available at:[Link]

  • [2] Mägerlein, W., et al. Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups. ACS Publications. Available at:[Link]

  • [3] Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. PMC. Available at:[Link]

  • [4] * (η3-Allyl)palladium(II) and Palladium(II) Nitrile Catalysts for the Addition Polymerization of Norbornene Derivatives with Functional Groups*. ACS Publications. Available at:

Sources

Validation

FT-IR spectroscopy comparative data for 2-Furancarbonitrile, 5-phenyl-

FT-IR Spectroscopy Comparative Guide: 5-Phenylfuran-2-carbonitrile vs. Structural Analogues As a Senior Application Scientist, evaluating heterocyclic building blocks requires more than simply matching peaks to a library...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Comparative Guide: 5-Phenylfuran-2-carbonitrile vs. Structural Analogues

As a Senior Application Scientist, evaluating heterocyclic building blocks requires more than simply matching peaks to a library; it demands a fundamental understanding of how molecular structure dictates vibrational behavior. 2-Furancarbonitrile, 5-phenyl- (commonly known as 5-phenylfuran-2-carbonitrile) is a critical intermediate in the synthesis of biologically active compounds, including antimicrobial rhodanine derivatives and antitumor pyrimidines[1].

When verifying the identity and purity of this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is a frontline analytical tool. However, distinguishing it from unfunctionalized precursors like furan-2-carbonitrile or benzonitrile requires a nuanced interpretation of conjugation effects and out-of-plane bending modes. This guide objectively compares the FT-IR performance of 5-phenylfuran-2-carbonitrile against its primary structural alternatives and provides a self-validating analytical protocol.

Mechanistic Basis of Vibrational Shifts

The diagnostic power of FT-IR for these compounds lies in the nitrile (C≡N) stretching region (2260–2200 cm⁻¹) and the fingerprint region (1500–600 cm⁻¹). The exact wavenumber of a functional group is governed by Hooke's Law, where the force constant of the bond is directly influenced by the molecule's electronic environment.

  • The Conjugation Effect on the Nitrile Bond: An isolated aliphatic nitrile typically absorbs near 2250 cm⁻¹. When the nitrile is attached to an aromatic system, π -electron delocalization extends into the C≡N bond, increasing its single-bond character. This lowers the force constant, shifting the absorption to a lower wavenumber.

  • Extended π -Systems: In [2] and [3], the nitrile is conjugated with a single aromatic ring, yielding peaks at ~2230 cm⁻¹ and ~2235 cm⁻¹, respectively. In 5-phenylfuran-2-carbonitrile , the extended conjugation across both the phenyl and furan rings further weakens the C≡N triple bond, pushing the stretch down to approximately 2220 cm⁻¹.

  • Aromatic Bending Modes: The presence of the unsubstituted phenyl ring at the 5-position of the furan introduces highly characteristic monosubstituted benzene out-of-plane (oop) C–H bending modes at ~760 cm⁻¹ and ~690 cm⁻¹, which are strictly absent in furan-2-carbonitrile.

Comparative FT-IR Data Analysis

The following table synthesizes the expected FT-IR spectral data, allowing researchers to rapidly differentiate 5-phenylfuran-2-carbonitrile from its closest structural analogues.

Spectral Feature5-Phenylfuran-2-carbonitrileFuran-2-carbonitrileBenzonitrileDiagnostic Causality
C≡N Stretch ~2220 cm⁻¹~2235 cm⁻¹~2230 cm⁻¹Extended bi-aryl conjugation in the 5-phenyl derivative lowers the force constant maximally.
Aromatic C–H Stretch 3120 – 3030 cm⁻¹3160 – 3130 cm⁻¹3100 – 3030 cm⁻¹Furan C–H bonds are slightly stronger/stiffer than benzene C–H bonds, shifting them higher.
Furan C–O–C Stretch ~1020 cm⁻¹~1015 cm⁻¹AbsentConfirms the presence of the furan oxygen heterocycle.
Phenyl C–H Out-of-Plane ~760 cm⁻¹, ~690 cm⁻¹Absent~760 cm⁻¹, ~685 cm⁻¹The in-phase out-of-plane wagging of 5 adjacent hydrogen atoms on a monosubstituted benzene ring.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FT-IR is recommended over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture can introduce broad O–H stretches (~3400 cm⁻¹) that obscure subtle aromatic overtone bands. The following protocol is designed as a self-validating system.

Step 1: System Validation & Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Run a background scan (Air).

  • Causality & Validation: This accounts for atmospheric CO₂ and water vapor. Validation Check: Inspect the background spectrum. The 2300–2400 cm⁻¹ region must be perfectly flat. Any negative or positive peaks here indicate fluctuating atmospheric CO₂, which will artificially distort the nearby nitrile peak at 2220 cm⁻¹.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–3 mg of dry 5-phenylfuran-2-carbonitrile powder directly onto the center of the ATR crystal. Lower the pressure anvil.

  • Causality & Validation: The evanescent wave in ATR only penetrates 0.5–2 µm into the sample. Intimate contact is mandatory. Validation Check: Monitor the live spectral preview. Increase anvil pressure until the strongest peak (typically the out-of-plane bend at ~760 cm⁻¹) reaches an absorbance of 0.5–0.8 AU. Do not over-compress, as this can fracture the crystal or cause pressure-induced polymorphic shifts.

Step 3: Spectral Acquisition

  • Action: Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Causality & Validation: Signal-to-noise ratio (SNR) improves with the square root of the number of scans. Validation Check: The baseline noise in the "silent region" (2200–2000 cm⁻¹) should be less than 0.001 AU, ensuring that the weak nitrile peak is clearly resolved above the noise floor.

Step 4: Data Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm via the instrument's software.

  • Causality & Validation: Because penetration depth is wavelength-dependent, peaks at lower wavenumbers (e.g., 760 cm⁻¹) appear artificially intense compared to higher wavenumbers (e.g., 3100 cm⁻¹). ATR correction normalizes the spectrum, allowing direct, objective comparison against standard transmission libraries.

Experimental Workflow Visualization

FTIR_Workflow N1 1. System Validation Run Background Scan N2 2. Sample Prep Apply Dry Powder N1->N2 N3 3. Spectral Acquisition Scan 4000–400 cm⁻¹ N2->N3 N4 4. Data Processing ATR & Baseline Correction N3->N4 N5 5. Peak Analysis Identify C≡N Modes N4->N5

ATR-FTIR experimental workflow for solid-state characterization of 5-phenylfuran-2-carbonitrile.

References

  • Benzonitrile - IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • 2-Furancarbonitrile - IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Hassan, A.S., et al. Egyptian Journal of Chemistry (April 2022). Available at:[Link]

Sources

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